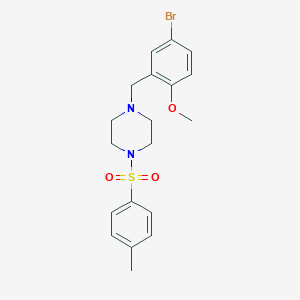
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine, also known as BRL-15572, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. By blocking this receptor, 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine modulates the release of neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and pain perception. Additionally, 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine has been shown to modulate the activity of ion channels, which could contribute to its vasodilatory effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine has been shown to have a range of biochemical and physiological effects, depending on the specific application. In neuroscience research, it has been shown to increase the levels of neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and anxiety. In cardiovascular disease research, it has been shown to induce vasodilation, which could be beneficial in the treatment of hypertension. In cancer research, it has been shown to inhibit the growth of cancer cells, potentially by inducing apoptosis or inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine has several advantages for lab experiments, including its selectivity for the 5-HT1B receptor, which allows for more specific targeting of this receptor subtype. However, there are also limitations to its use, including its low solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which could complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine. In neuroscience, further studies could explore its potential as a treatment for anxiety and depression, as well as its effects on other neurotransmitter systems. In cardiovascular disease research, studies could investigate its potential as a treatment for hypertension and other cardiovascular disorders. In cancer research, further studies could explore its mechanisms of action and potential use in combination with other chemotherapeutic agents. Additionally, further studies could investigate the potential for 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine to be used in other therapeutic applications, such as pain management or addiction treatment.
In conclusion, 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine is a compound that has gained attention in scientific research due to its potential therapeutic applications. Its selectivity for the 5-HT1B receptor and range of biochemical and physiological effects make it a promising candidate for further study in various fields. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine is synthesized through a multi-step process that involves the reaction of 5-bromo-2-methoxybenzaldehyde with piperazine, followed by the addition of toluene-4-sulfonyl chloride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. In cardiovascular disease research, 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine has been shown to have vasodilatory effects, which could be beneficial in the treatment of hypertension. In cancer research, it has been studied for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine |
|---|---|
Molekularformel |
C19H23BrN2O3S |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23BrN2O3S/c1-15-3-6-18(7-4-15)26(23,24)22-11-9-21(10-12-22)14-16-13-17(20)5-8-19(16)25-2/h3-8,13H,9-12,14H2,1-2H3 |
InChI-Schlüssel |
ADDJDTUINKVLJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)

![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)



![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)



![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)

